N-(2,4-dimethoxyphenyl)-2-[8-(3,4-dimethylbenzoyl)-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide
Description
N-(2,4-dimethoxyphenyl)-2-[8-(3,4-dimethylbenzoyl)-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide is a complex heterocyclic compound featuring a [1,4]dioxino[2,3-g]quinoline core substituted with a 3,4-dimethylbenzoyl group at position 8 and an acetamide-linked 2,4-dimethoxyphenyl moiety at position 6. Key structural attributes include:
- Core structure: The [1,4]dioxino[2,3-g]quinoline system, which integrates a dioxane ring fused to a quinoline scaffold.
- Substituents: 8-position: 3,4-Dimethylbenzoyl group, contributing enhanced lipophilicity compared to unsubstituted benzoyl analogues.
- Molecular formula: Estimated as C₃₁H₃₀N₂O₇ (inferred by replacing benzoyl in ’s compound with 3,4-dimethylbenzoyl).
- Key properties:
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[8-(3,4-dimethylbenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H28N2O7/c1-17-5-6-19(11-18(17)2)29(34)22-15-32(16-28(33)31-23-8-7-20(36-3)12-25(23)37-4)24-14-27-26(38-9-10-39-27)13-21(24)30(22)35/h5-8,11-15H,9-10,16H2,1-4H3,(H,31,33) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXLVUZAFWGAEBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C2=CN(C3=CC4=C(C=C3C2=O)OCCO4)CC(=O)NC5=C(C=C(C=C5)OC)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H28N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-dimethoxyphenyl)-2-[8-(3,4-dimethylbenzoyl)-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide (hereafter referred to as Compound A) is a synthetic compound with potential therapeutic applications. This article reviews the biological activities of Compound A, focusing on its antiproliferative properties and mechanisms of action based on recent research findings.
Chemical Structure
Compound A features a complex structure that includes:
- A dimethoxyphenyl group.
- A dioxinoquinoline moiety.
- An acetamide functional group.
Biological Activity Overview
The biological activity of Compound A has been primarily investigated in the context of its antiproliferative effects against various cancer cell lines. The following sections detail the findings from recent studies.
Compound A exhibits its antiproliferative effects through several mechanisms:
- Inhibition of Cell Proliferation : Studies have shown that Compound A can significantly reduce cell viability in various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression.
- Reactive Oxygen Species (ROS) Generation : The compound has been observed to increase ROS levels in cancer cells, leading to oxidative stress and subsequent cell death.
- Targeting Specific Pathways : Research indicates that Compound A may interfere with key signaling pathways involved in cancer cell survival and proliferation, such as the PI3K/Akt and MAPK pathways.
Case Studies
- Study on Breast Cancer Cell Lines :
- Lung Cancer Research :
Data Summary Table
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Apoptosis induction |
| MDA-MB-231 | 15 | Cell cycle arrest |
| A549 | 20 | ROS generation and apoptosis |
| HepG2 | 25 | Inhibition of PI3K/Akt pathway |
Safety and Toxicology
While the antiproliferative effects are promising, safety assessments are crucial. Preliminary toxicity studies indicate that Compound A has a relatively low toxicity profile in non-cancerous cell lines, with IC50 values significantly higher than those observed in cancer cells. This suggests a favorable therapeutic index.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares the target compound with analogues from the evidence, focusing on substituent variations and key parameters:
Notes:
Spectroscopic Differentiation
NMR and MS/MS data are critical for distinguishing structural analogues:
- NMR analysis: Substituent-induced chemical shift variations occur in specific regions (e.g., aromatic protons and carbonyl groups). For example, in , substituents at positions 29–36 and 39–44 caused distinct δ (ppm) shifts in quinoline derivatives .
- MS/MS fragmentation : Molecular networking () clusters compounds based on cosine scores (0–1) of parent ion fragmentation patterns. The target compound’s 3,4-dimethylbenzoyl group would yield unique fragment ions (e.g., m/z 121 for methylbenzoyl) compared to methoxy-substituted analogues .
Functional Implications
- Synthetic accessibility : Analogues like those in and are synthesized via nucleophilic substitution or coupling reactions, indicating feasible routes for the target compound .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
